Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate
Description
Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate is a synthetic chromen-4-one derivative characterized by a central 4-oxochromen scaffold substituted at the 3- and 7-positions. The 3-position is occupied by a methyl 4-oxybenzoate group (a benzoate ester), while the 7-position features a cyclohexanecarbonyloxy moiety. Its molecular complexity arises from the combination of aromatic, ester, and cyclohexane functionalities, which influence its physicochemical properties, such as solubility, lipophilicity, and stability.
Properties
IUPAC Name |
methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O7/c1-28-23(26)16-7-9-17(10-8-16)30-21-14-29-20-13-18(11-12-19(20)22(21)25)31-24(27)15-5-3-2-4-6-15/h7-15H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJQZSATLHZLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the esterification of 4-hydroxybenzoic acid with methyl alcohol, followed by the introduction of the chromen-4-one moiety through a series of condensation reactions. The cyclohexanecarbonyl group is then introduced via an esterification reaction with cyclohexanecarboxylic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate can undergo various chemical reactions, including:
Oxidation: The chromen-4-one moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or ether derivatives.
Scientific Research Applications
Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The compound may also exert its effects through the generation of reactive oxygen species, leading to oxidative stress and subsequent cellular responses.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Attributes
*Estimated values for the target compound based on structural similarity.
Functional Group Impact on Properties
Lipophilicity (XLogP3)
- Cyclohexanecarbonyloxy (Target): The bulky cyclohexane group increases lipophilicity (estimated XLogP3 ~4.1), enhancing membrane permeability but reducing water solubility.
- Cyanomethoxy : The electron-withdrawing cyano group lowers XLogP3 (2.9), improving solubility compared to bulkier substituents.
- 2-Methoxy-2-oxoethoxy : Moderate lipophilicity (XLogP3 3.0–3.4) due to the balance between the polar ester and nonpolar methoxy groups.
- 4-Bromobenzyloxy : High XLogP3 (4.5) from the aromatic bromine substituent, favoring lipid-rich environments.
Biological Activity
Overview of Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate
This compound is a synthetic compound that belongs to the class of chromenones. Its structure features a chromone backbone, which is known for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the cyclohexanecarbonyloxy group may enhance these activities or introduce new biological effects.
Antioxidant Activity
Chromone derivatives have been extensively studied for their antioxidant properties. This compound may exhibit significant radical scavenging activity due to its ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them. Studies have shown that compounds with similar structures can protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Anticancer Properties
Research indicates that chromone derivatives can inhibit the proliferation of cancer cells. This compound may induce apoptosis (programmed cell death) in cancer cells through various mechanisms, such as activation of caspases or modulation of cell cycle regulators. In vitro studies on related compounds have demonstrated their potential to inhibit tumor growth in several cancer types.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound may arise from its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Chromones have been reported to reduce inflammation in models of arthritis and other inflammatory diseases, suggesting that this compound could possess similar effects.
Case Studies and Research Findings
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Study on Antioxidant Activity :
- A study evaluating various chromone derivatives showed that those with hydroxyl substitutions exhibited enhanced antioxidant activity compared to their methoxy counterparts. This suggests that this compound could be optimized for better efficacy by modifying its substituents.
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Anticancer Research :
- In vitro studies on related chromone compounds indicated a dose-dependent inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.
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Anti-inflammatory Studies :
- Research demonstrated that compounds with similar structural motifs effectively reduced levels of TNF-alpha and IL-6 in animal models of inflammation, indicating a potential pathway for therapeutic use in inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
